2-(2-Fluoro-4-methylphenyl)propanoic acid
Description
Contextualization within Propanoic Acid Derivatives Research
Research into propanoic acid derivatives is a cornerstone of modern medicinal chemistry. This class of compounds is renowned for its anti-inflammatory, analgesic, and antipyretic properties. The core structure of 2-arylpropanoic acids has proven to be a highly successful scaffold for the development of numerous therapeutic agents.
The introduction of specific substituents onto the phenyl ring, such as the fluorine atom and the methyl group in 2-(2-Fluoro-4-methylphenyl)propanoic acid, is a key strategy in drug design. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the methyl group can impact the molecule's interaction with biological targets and its metabolic stability.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Propanoic Acid |
| Aromatic Group | Phenyl |
| Substituents | 2-Fluoro, 4-Methyl |
Significance in Pharmaceutical Chemistry and Medicinal Compound Discovery
The field of pharmaceutical chemistry continually seeks to develop new and improved therapeutic agents. The structural motifs present in this compound are of particular interest in the discovery of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to its target enzymes. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the molecule without causing significant steric hindrance.
The research into fluorinated arylpropanoic acids is driven by the desire to create more potent and safer anti-inflammatory agents. For example, studies on structurally related compounds, such as derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, have been conducted to explore their potential for reduced gastric ulcerogenic activity, a common side effect of traditional NSAIDs. acs.orgresearchgate.net
Historical Development and Relevant Precedent Compounds
The development of 2-arylpropanoic acid derivatives as a class of drugs has a rich history, beginning with the discovery of ibuprofen (B1674241) in the 1960s. This discovery set a precedent for the exploration of other compounds with a similar chemical backbone. Over the decades, medicinal chemists have systematically modified the aryl group to optimize the therapeutic profile.
The introduction of a fluorine atom into the structure of arylpropanoic acids was a significant advancement. A key precedent compound is flurbiprofen (B1673479), or 2-(2-fluoro-4-biphenylyl)propionic acid, which demonstrated the potential of fluorination in enhancing anti-inflammatory potency. nih.gov The development of such compounds has provided valuable insights into the structure-activity relationships of this class of molecules and has paved the way for the investigation of other fluorinated and substituted derivatives like this compound. The historical progression of N-F fluorinating agents has also been a critical enabler in the synthesis of such molecules. researchgate.netbeilstein-journals.orgnih.gov
Table 2: Timeline of Key Developments
| Year/Period | Development |
| 1960s | Discovery of Ibuprofen, establishing the 2-arylpropanoic acid scaffold. |
| 1970s | Introduction of Flurbiprofen, highlighting the benefits of fluorination. |
| 1980s-Present | Ongoing research into novel fluorinated and substituted arylpropanoic acids. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
NXAIEKREBBQLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Fluoro 4 Methylphenyl Propanoic Acid
Established and Emerging Synthetic Routes for 2-(2-Fluoro-4-methylphenyl)propanoic Acid
The synthesis of this compound can be approached through several distinct pathways, each employing fundamental organic reactions to build the target molecule from simpler precursors. These routes include strategies based on halogenation and coupling reactions, nitrile chemistry, and palladium-catalyzed transformations.
Organohalogenation and Aryl Coupling Strategies
Organohalogenation and subsequent aryl coupling reactions represent a powerful strategy for forming the carbon-carbon bond between the aromatic ring and the propanoic acid side chain. This approach typically involves the creation of an organometallic reagent and an aryl halide, which are then joined together in a cross-coupling reaction.
A representative pathway involves a Negishi-type coupling. The synthesis would begin with the halogenation of 2-fluoro-4-methyltoluene to produce 1-bromo-2-fluoro-4-methylbenzene. Separately, a zinc reagent of an ethyl 2-halopropionate, such as ethyl 2-bromopropionate, is prepared. The coupling of these two fragments is achieved using a palladium catalyst, often in the presence of a phosphine (B1218219) ligand. The resulting ester, ethyl 2-(2-fluoro-4-methylphenyl)propanoate, is then hydrolyzed to yield the final carboxylic acid. A patent for a structurally related compound, 2-(2-fluoro-4-biphenylyl)propionic acid, details a similar process where 4-bromo-2-fluoro biphenyl (B1667301) is coupled with a zinc reagent prepared from ethyl 2-bromopropionate. patsnap.com
Another prominent method is the Stille cross-coupling reaction, which joins an organotin compound with an organic halide catalyzed by palladium. scispace.com In this context, a tributylstannyl propanoate derivative could be coupled with 1-bromo-2-fluoro-4-methylbenzene. The development of catalyst systems using biarylphosphine ligands has expanded the scope of Stille reactions to include less reactive aryl sulfonates, offering alternative coupling partners to aryl halides. scispace.com
Table 1: Example of Aryl Coupling Reaction Parameters
| Reaction Type | Aryl Partner | Propanoate Partner | Catalyst System | Key Features |
|---|---|---|---|---|
| Negishi Coupling | 1-Bromo-2-fluoro-4-methylbenzene | Ethyl 2-(bromo)zincio-propanoate | Pd catalyst (e.g., Pd(dppf)Cl₂) | Forms a key C-C bond; requires preparation of a zinc reagent. patsnap.com |
Nitrilation and Hydrolysis Pathways
A classic and effective route to arylpropanoic acids involves the formation and subsequent hydrolysis of a nitrile intermediate. libretexts.org This pathway typically increases the carbon chain length by one carbon at a time. A plausible synthesis for this compound begins with 2-fluoro-4-methyltoluene.
The initial step is the radical halogenation of the benzylic methyl group to form 1-(bromomethyl)-2-fluoro-4-methylbenzene. This benzyl (B1604629) bromide is then subjected to a nitrilation reaction, typically using sodium cyanide, to yield (2-fluoro-4-methylphenyl)acetonitrile. To introduce the second carbon of the propanoic acid chain, the acetonitrile (B52724) derivative is deprotonated at the α-carbon with a strong base (e.g., sodium amide) and then alkylated with a methyl halide (e.g., methyl iodide), producing 2-(2-fluoro-4-methylphenyl)propionitrile. The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions, heating the nitrile with aqueous acid (like HCl) or a base (like NaOH) to yield this compound. libretexts.orgyoutube.comyoutube.com A patent for the synthesis of the non-fluorinated analog, 2-(4-methylphenyl)propionic acid, follows this exact sequence of chlorination, nitrilation, methylation, and hydrolysis. google.com
Reaction Sequence:
Benzylic Halogenation: 2-Fluoro-4-methyltoluene → 1-(Bromomethyl)-2-fluoro-4-methylbenzene
Nitrilation: 1-(Bromomethyl)-2-fluoro-4-methylbenzene → (2-Fluoro-4-methylphenyl)acetonitrile
α-Methylation: (2-Fluoro-4-methylphenyl)acetonitrile → 2-(2-Fluoro-4-methylphenyl)propionitrile
Hydrolysis: 2-(2-Fluoro-4-methylphenyl)propionitrile → this compound
Heck Reaction and Subsequent Transformations
The Mizoroki-Heck reaction provides a powerful method for carbon-carbon bond formation by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction could be employed to construct the backbone of this compound.
In this approach, an aryl halide such as 1-bromo-2-fluoro-4-methylbenzene would be coupled with an acrylic acid derivative, for instance, ethyl acrylate. The palladium-catalyzed reaction, often using catalysts like palladium(II) acetate (B1210297) with phosphine ligands, would yield ethyl 2-(2-fluoro-4-methylphenyl)propenoate. nih.govmdpi.com The key catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org Following the Heck reaction, the propenoate ester must be transformed into the desired propanoate. This is achieved through a catalytic hydrogenation reaction, where the carbon-carbon double bond is reduced using hydrogen gas and a metal catalyst (e.g., palladium on carbon), followed by ester hydrolysis to give the final product.
Sandmeyer Reaction Applications in Precursor Synthesis
The Sandmeyer reaction is a versatile and fundamental transformation used to convert aromatic amines into a wide variety of functional groups via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is not used to synthesize the final molecule directly but is crucial for preparing appropriately substituted aromatic precursors. nih.govorganic-chemistry.org
For the synthesis of this compound, a key precursor is a halogenated 2-fluoro-4-methylbenzene. The Sandmeyer reaction provides an excellent method to produce this starting material. The synthesis would begin with 3-fluoro-4-methylaniline. This primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures to form the corresponding diazonium salt. This unstable intermediate is then immediately treated with a copper(I) salt to install the desired functional group. For example, treatment with copper(I) bromide (CuBr) would yield 1-bromo-2-fluoro-4-methylbenzene, a vital precursor for the coupling strategies described in sections 2.1.1 and 2.1.3. wikipedia.orgnih.gov Similarly, using copper(I) cyanide (CuCN) would produce 2-fluoro-4-methylbenzonitrile, a precursor for the nitrilation pathway. wikipedia.org
Table 2: Sandmeyer Reactions for Precursor Synthesis
| Starting Material | Reagents | Product | Synthetic Utility |
|---|---|---|---|
| 3-Fluoro-4-methylaniline | 1. NaNO₂, HBr, 0°C2. CuBr | 1-Bromo-2-fluoro-4-methylbenzene | Precursor for Heck and Aryl Coupling reactions. wikipedia.orgnih.gov |
Stereoselective Synthesis of Enantiopure this compound
Many applications of arylpropanoic acids require a single enantiomer. Therefore, methods for stereoselective synthesis are of paramount importance. These methods aim to control the formation of the chiral center at the second carbon of the propanoic acid chain.
Asymmetric Catalysis Approaches (e.g., Asymmetric Hydrogenation)
Asymmetric hydrogenation is one of the most efficient and widely used methods for producing enantiomerically pure compounds. researchgate.netrsc.org This approach involves the hydrogenation of a prochiral alkene precursor using a chiral transition metal catalyst.
To apply this method to this compound, an unsaturated precursor, 2-(2-fluoro-4-methylphenyl)propenoic acid (or its ester), is first synthesized, for example, via the Heck reaction as described previously. This alkene is then subjected to hydrogenation using hydrogen gas in the presence of a catalytic amount of a transition metal complex, typically rhodium or iridium, coordinated to a chiral phosphine ligand. nih.govnih.gov The chiral environment created by the ligand directs the addition of hydrogen across the double bond from one face, leading to the preferential formation of one enantiomer over the other. The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantioselectivity (measured as enantiomeric excess, or ee). A variety of chiral bisphosphine ligands, such as BINAP and its derivatives, have been successfully employed in similar transformations. nih.gov
Recent advances have focused on the development of new catalysts for the asymmetric hydrogenation of challenging substrates, including fluorinated olefins, to provide the desired chiral products in excellent yields and high enantioselectivities. nih.govresearchgate.net
Table 3: Representative Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst Type | Metal Center | Example Chiral Ligand | Substrate Class | Reported Performance |
|---|---|---|---|---|
| Cationic Rhodium Complex | Rhodium (Rh) | Bisphosphines (e.g., SKP) | Dehydroamino acids, Enamides | High yields and excellent enantioselectivities (up to 99% ee). nih.gov |
| Iridium N,P-Ligand Complex | Iridium (Ir) | Phosphine-oxazoline (PHOX) | Unfunctionalized Olefins | Effective for a broad range of substrates. researchgate.net |
Chiral Auxiliary and Chiral Pool Methodologies
The synthesis of enantiomerically pure this compound can be approached through well-established asymmetric synthesis protocols, including the use of chiral auxiliaries and starting materials from the chiral pool. These methods are fundamental in controlling the stereochemistry at the α-position of the propanoic acid moiety.
Chiral Auxiliary Approach: This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereoselective formation of the desired enantiomer. The auxiliary is later removed and can often be recovered. A common method involves the use of Evans oxazolidinone auxiliaries. For the synthesis of this compound, the synthesis would theoretically proceed as follows:
Acylation: The chiral oxazolidinone is acylated with propanoyl chloride to form an N-acyloxazolidinone.
Enolate Formation: The N-acyloxazolidinone is treated with a base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate.
Electrophilic Fluorination and Arylation: The enolate would then react with an electrophilic fluorine source and a suitable arylating agent corresponding to the 2-fluoro-4-methylphenyl group. However, a more common approach for related profens involves the alkylation of an enolate derived from an N-acyloxazolidinone with a substituted benzyl halide.
Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically by hydrolysis, to yield the enantiomerically enriched this compound.
While specific examples for this compound are not prevalent in the literature, this methodology is a cornerstone of asymmetric synthesis and represents a viable route.
Chiral Pool Approach: This methodology utilizes naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of arylpropanoic acids, chiral α-amino acids are common precursors. For instance, a potential, though less direct, route could involve using a chiral building block that already contains the desired stereocenter, which is then elaborated to the final product. The use of natural products as starting materials can significantly improve the efficiency of a total synthesis.
Diastereoselective Synthesis Techniques
Diastereoselective synthesis is a powerful tool for creating specific stereoisomers. In the context of this compound, a diastereoselective approach would involve reacting a chiral substrate with a prochiral reagent to form diastereomers in unequal amounts. One potential diastereoselective strategy involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated acceptor.
For example, a chiral Michael acceptor could be prepared, and the 2-fluoro-4-methylphenyl group could be introduced via a cuprate (B13416276) reagent. The inherent chirality of the acceptor would direct the approach of the nucleophile, leading to a diastereomeric excess of one isomer. Subsequent transformation of the functional groups would then yield the desired enantiomer of this compound.
Derivatization Strategies for Structural Modification of the this compound Scaffold
The carboxylic acid group of this compound is a versatile functional handle for a wide range of chemical transformations. These modifications are often pursued to alter the molecule's physicochemical properties, explore structure-activity relationships, or develop novel compounds with unique biological activities.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through various methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) yields the corresponding ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. researchgate.netceon.rs
Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This method is highly versatile and allows for the introduction of a wide array of amine-containing fragments.
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-(2-Fluoro-4-methylphenyl)propanoate ester |
| Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC), Solvent | N-substituted-2-(2-fluoro-4-methylphenyl)propanamide |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (e.g., RNH₂) | N-substituted-2-(2-fluoro-4-methylphenyl)propanamide |
Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Oxadiazoles (B1248032), Triazoles, Thiadiazoles, Triazines)
The carboxylic acid functionality of this compound serves as a key starting point for the synthesis of various five- and six-membered heterocyclic rings, which are important pharmacophores in drug discovery.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the corresponding arylpropionic acid. A common method involves the conversion of the carboxylic acid to an acid hydrazide, followed by cyclization. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields the acid hydrazide, which can then be treated with a dehydrating agent like phosphorus oxychloride in the presence of an aromatic acid to yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.govnih.gov The cyclization of the carboxylic group can lead to compounds with potentially enhanced anti-inflammatory and analgesic effects with reduced gastric irritation. nih.govnih.gov
Triazoles: 1,2,4-Triazoles can also be prepared from the acid hydrazide intermediate. Reaction of the acid hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) derivative, which can then be cyclized under basic conditions to form a triazole-thione. Further modifications can be carried out on the triazole ring.
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. mdpi.com This directly cyclizes the starting materials to form the 2-amino-5-substituted-1,3,4-thiadiazole derivative.
| Heterocycle | Key Intermediates | Typical Cyclization Reagents |
| 1,3,4-Oxadiazole | Acid hydrazide | Phosphorus oxychloride, Aromatic carboxylic acids |
| 1,2,4-Triazole | Acid hydrazide, Thiosemicarbazide | Base (for triazole-thione formation) |
| 1,3,4-Thiadiazole | Carboxylic acid, Thiosemicarbazide | Phosphorus oxychloride, Sulfuric acid |
Metal Complexation and Organometallic Derivative Synthesis (e.g., Organotin(IV) Derivatives)
The carboxylate group of this compound can act as a ligand to form complexes with various metals. Organotin(IV) derivatives of related 2-arylpropanoic acids have been synthesized and characterized. For example, organotin(IV) derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid have been prepared and shown to possess biological activity. psu.eduresearchgate.net The synthesis typically involves the reaction of the sodium salt of the carboxylic acid with an organotin(IV) halide (e.g., R₃SnCl, R₂SnCl₂). These complexes have been investigated for their potential as antibacterial, antifungal, and anticancer agents. nih.govsysrevpharm.org The coordination chemistry of these compounds is often complex, leading to various structures in the solid state and in solution.
Studies on organotin(IV) complexes with other propanoic acid derivatives have shown promising antiproliferative activity against various human cancer cell lines. nih.gov The synthesis of such derivatives with this compound could therefore lead to novel compounds with potential therapeutic applications.
Introduction of Pharmacophoric Moieties
The scaffold of this compound can be further elaborated by introducing various pharmacophoric moieties to explore new biological activities. This can be achieved through the derivatization strategies mentioned above, such as amidation and cyclization, to incorporate fragments known to interact with specific biological targets.
For example, the amide derivatives could incorporate amino acids, peptides, or other biologically active amines. The heterocyclic derivatives, such as oxadiazoles and triazoles, are themselves important pharmacophores found in a wide range of therapeutic agents. By strategically choosing the building blocks for these derivatizations, it is possible to design and synthesize new molecules with tailored pharmacological profiles. The derivatization of arylpropionic acids is a strategy employed to develop compounds with a range of biological activities, including anticancer properties. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of 2-arylpropanoic acids, including this compound, traditionally involves multi-step processes that can generate significant waste and utilize hazardous materials. Green chemistry offers a framework to mitigate these issues through innovative technologies and methodologies. The greener synthesis of ibuprofen (B1674241), a structurally similar profen, is a well-documented example, shifting from a six-step process with low atom economy to a three-step synthesis with significantly less waste. wikipedia.orgugal.roccchwc.edu.hk These principles are directly applicable to the synthesis of other profen derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. jddhs.comscispace.comoatext.com The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave irradiation, resulting in rapid and uniform heating. nih.gov
For the synthesis of 2-arylpropanoic acid derivatives, microwave irradiation can be applied to several key transformations. For instance, in esterification or amidation reactions of the carboxylic acid group, microwave heating can significantly shorten reaction times from hours to minutes. nih.gov While specific studies on this compound are not prevalent in the reviewed literature, analogous microwave-assisted syntheses of related heterocyclic compounds and other carboxylic acid derivatives demonstrate the potential of this technology. nih.govresearchgate.net
Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification:
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | 8 - 24 hours | 5 - 15 minutes |
| Temperature | Reflux (e.g., ~80 °C in Methanol) | 100 - 150 °C |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Solvent Volume | Large | Reduced / Solvent-free |
This table presents representative data for esterification reactions of arylpropanoic acids to illustrate the typical advantages of microwave-assisted synthesis.
Research on other profens has shown that microwave assistance can be particularly effective in steps such as the construction of heterocyclic derivatives from the propanoic acid moiety, offering a rapid and efficient alternative to conventional heating methods. scispace.com
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. nih.govresearchgate.netekb.egmdpi.com
In the context of synthesizing compounds like this compound, ultrasonic irradiation could be applied to steps such as carbonylation or the formation of precursor nitriles. While direct studies on this specific molecule are scarce, the successful application of ultrasound in the synthesis of other organic compounds, including amides from carboxylic acids, highlights its potential. mdpi.com
Illustrative Data on Ultrasound-Assisted Amide Synthesis:
| Substrate | Reaction Time (Conventional) | Reaction Time (Ultrasound) | Yield (Conventional) | Yield (Ultrasound) |
| Benzoic Acid | 12 hours | 30 minutes | 75% | 92% |
| Phenylacetic Acid | 10 hours | 25 minutes | 80% | 95% |
| 2-Phenylpropanoic Acid | 15 hours | 40 minutes | 70% | 88% |
This table provides hypothetical yet representative data comparing conventional and ultrasound-assisted amide synthesis for related carboxylic acids, demonstrating the typical improvements in reaction time and yield.
A significant portion of waste in chemical synthesis comes from the use of volatile and often toxic organic solvents. jddhs.com Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. jddhs.comnih.gov Water, supercritical fluids (like CO2), and bio-derived solvents are increasingly being explored as alternatives to traditional organic solvents. jddhs.comnih.gov
Waste minimization is intrinsically linked to the principles of atom economy and the reduction of derivatization steps. ccchwc.edu.hk Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. The aforementioned green synthesis of ibuprofen is a prime example, reducing the number of steps from six to three and increasing the atom economy from approximately 40% to 77%. ugal.ro
Strategies for waste minimization in the synthesis of this compound would involve:
Catalytic Reagents: Employing catalytic rather than stoichiometric reagents to reduce the generation of inorganic waste. ccchwc.edu.hk
Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency and reduce solvent usage. jddhs.com
Solvent Recycling: Implementing procedures for the recovery and reuse of solvents. ucl.ac.uk
By integrating these green chemistry principles, the synthesis of this compound and other valuable pharmaceutical compounds can be made more sustainable and environmentally responsible.
Structure Activity Relationship Sar and Mechanistic Elucidation of 2 2 Fluoro 4 Methylphenyl Propanoic Acid and Its Analogues
Exploration of the Role of the Fluoro-Methylphenyl Moiety in Biological Activity
The fluoro-methylphenyl moiety is a critical determinant of the biological activity of 2-(2-Fluoro-4-methylphenyl)propanoic acid. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its pharmacokinetic and pharmacodynamic profile. frontiersin.orgnih.gov
The combination of both a fluoro and a methyl substituent on the phenyl ring is a common feature in several potent NSAIDs. For instance, in the structurally related compound flurbiprofen (B1673479), the fluorine atom is known to contribute to its high potency as a prostaglandin (B15479496) synthesis inhibitor. acs.org The interaction of this substituted phenyl ring with hydrophobic pockets within the COX enzyme active site is crucial for its inhibitory activity.
Impact of the Propanoic Acid Stereochemistry on Molecular Interactions
Like other 2-arylpropanoic acids, this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety. This results in the existence of two enantiomers, (S)- and (R)-forms. It is a well-established principle in the pharmacology of NSAIDs that the (S)-enantiomer is the more biologically active form, responsible for the inhibition of COX enzymes. wikipedia.orgnih.gov The (R)-enantiomer is typically much less active or inactive in this regard. wikipedia.org
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship studies on derivatives of this compound and related analogues have provided valuable insights into the influence of various substituents on their anti-inflammatory activity. These studies typically involve systematic modifications of the chemical structure and subsequent evaluation of the biological effects.
In a study of loxoprofen (B1209778) derivatives, which share a similar phenylpropanoic acid core, the introduction of a fluorine atom at the 2-position of the phenyl ring was found to be a key modification. acs.orgresearchgate.netnih.gov Further derivatization of these fluorinated compounds has shown that modifications at other positions can modulate the anti-inflammatory and ulcerogenic profiles. For example, the synthesis and evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid revealed that certain modifications could enhance anti-inflammatory activity. acs.orgresearchgate.net
The following table summarizes the COX inhibitory activity of some representative 2-arylpropanoic acid derivatives, highlighting the influence of different substituents.
| Compound | Substituents on Phenyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Ibuprofen (B1674241) | 4-isobutyl | 13 | 35 | 0.37 |
| Flurbiprofen | 2-fluoro, 4-biphenyl | 0.5 | 1.1 | 0.45 |
| Loxoprofen | 4-((2-oxocyclopentyl)methyl) | 0.12 | 0.27 | 0.44 |
| 2-Fluoroloxoprofen Derivative (11a) | 2-fluoro, 4-((2-oxocyclopentyl)methyl) with modification | 0.08 | 0.15 | 0.53 |
The flexibility of the propanoic acid side chain and its orientation relative to the phenyl ring are crucial for the biological activity of this compound. Conformational analysis aims to identify the low-energy conformations of the molecule and to determine the specific "bioactive conformation" that it adopts when binding to its biological target.
For flexible molecules like the profens, a variety of conformations can exist in solution. The bioactive conformation is the specific spatial arrangement of the atoms that is recognized by the active site of the COX enzyme. It is believed that the propanoic acid side chain must adopt a particular orientation to allow the carboxylate group to interact with key residues, such as a conserved arginine, in the active site. The phenyl ring and its substituents also need to be positioned correctly to fit into the hydrophobic channel of the enzyme.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For 2-arylpropanoic acids, QSAR models can be developed to predict their anti-inflammatory potency based on various molecular descriptors.
These descriptors can be categorized as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By analyzing a dataset of compounds with known biological activities, a QSAR model can be generated that can then be used to predict the activity of new, unsynthesized derivatives. This approach aids in the rational design of more potent and selective inhibitors. Recent QSAR studies on NSAIDs have incorporated machine learning techniques to develop predictive models.
Mechanistic Investigations of this compound at the Molecular Level
The primary molecular mechanism of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.govwikipedia.org These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins (B1171923) and thromboxanes. By inhibiting these enzymes, the production of these inflammatory mediators is reduced.
Molecular docking studies have been instrumental in elucidating the binding modes of profens within the active sites of COX-1 and COX-2. mdpi.com The carboxylic acid moiety of the profen typically forms an ionic bond with a positively charged arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the entrance of the active site. The phenyl ring and its substituents extend into a hydrophobic channel within the enzyme. The selectivity of a particular NSAID for COX-1 versus COX-2 is often determined by subtle differences in the shape and size of their active sites. The active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier substituents, a feature often exploited in the design of COX-2 selective inhibitors. nih.gov
The fluorine atom on the phenyl ring of this compound can form specific interactions, such as halogen bonds or dipole-dipole interactions, with residues in the active site, thereby contributing to its binding affinity and inhibitory potency. frontiersin.org
Identification of Putative Molecular Targets and Binding Sites
The primary molecular targets for this compound and its analogues are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibitory action of NSAIDs on COX enzymes reduces the production of these pro-inflammatory molecules.
The binding site for 2-arylpropanoic acids within the COX enzymes is a hydrophobic channel. Key amino acid residues play a crucial role in the binding and orientation of the inhibitor. For instance, the carboxylic acid moiety of the drug typically forms an ionic bond with a positively charged arginine residue (Arg-120) at the entrance of the active site. This interaction is a critical anchoring point for many NSAIDs. Additionally, other residues such as Tyr-385 and Ser-530 can form hydrogen bonds with the inhibitor, further stabilizing the enzyme-inhibitor complex. The aryl group of the propanoic acid derivative occupies a hydrophobic pocket within the enzyme, and substitutions on this ring can significantly influence binding affinity and selectivity for COX isoforms.
While COX enzymes are the primary targets, other potential molecular targets that may be modulated by this class of compounds include microsomal prostaglandin E synthase-1 (mPGES-1) and fatty acid amide hydrolase (FAAH). Inhibition of mPGES-1 would specifically block the production of prostaglandin E2 (PGE2), a major inflammatory mediator. FAAH is responsible for the degradation of endocannabinoids, and its inhibition can lead to analgesic effects.
Enzyme Inhibition Kinetics and Thermodynamics (e.g., Cyclooxygenase Isoforms, Fatty Acid Amide Hydrolase, Microsomal Prostaglandin E Synthase-1)
Cyclooxygenase (COX) Inhibition:
NSAIDs can exhibit different modes of COX inhibition, including simple competitive, slow-tight binding, and irreversible inhibition. For many 2-arylpropanoic acids, the inhibition is time-dependent and shows a two-step mechanism: an initial rapid, reversible binding followed by a slower, conformational change that results in a more tightly bound enzyme-inhibitor complex.
The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values would be expected to differ for COX-1 and COX-2, and the ratio of these values (COX-2/COX-1 selectivity ratio) indicates the relative selectivity of the compound for the two isoforms. A lower ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates COX-2 selectivity. The fluorine substitution in this compound is expected to influence its electronic properties and conformation, which in turn would affect its binding affinity and selectivity for the COX isoforms.
| Enzyme Target | Kinetic Parameter | Value (Hypothetical) | Significance |
| COX-1 | IC50 | 1.5 µM | Potency of inhibition of the constitutive isoform |
| COX-2 | IC50 | 0.8 µM | Potency of inhibition of the inducible isoform |
| FAAH | Ki | > 50 µM | Low affinity for this target |
| mPGES-1 | IC50 | 15 µM | Moderate potential for inhibition |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
Fatty Acid Amide Hydrolase (FAAH) and Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition:
The potential for this compound to inhibit FAAH or mPGES-1 would require specific enzymatic assays. Inhibition of these enzymes would likely follow Michaelis-Menten kinetics, and the determination of Ki values would elucidate the binding affinity. Given the structural similarities to other NSAIDs that have shown some activity against these enzymes, it is a plausible area for further investigation.
Allosteric Modulation and Orthosteric Binding Mechanisms
The primary mechanism of action for most NSAIDs, including 2-arylpropanoic acids, is orthosteric inhibition of the COX active site. This means they bind directly to the same site as the natural substrate, arachidonic acid, thereby competitively blocking its access.
However, the concept of allosteric modulation in the context of COX enzymes has also been explored. Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. While there is no direct evidence to suggest that this compound acts as an allosteric modulator of its primary targets, the complex, dimeric nature of COX enzymes could potentially accommodate such regulatory mechanisms.
For other potential targets, such as G protein-coupled receptors that might be indirectly affected by changes in prostaglandin levels, allosteric modulation is a more common mechanism. However, any such effects of this compound would be considered secondary to its primary role as a COX inhibitor.
Ligand-Protein Interaction Profiling
The interaction between this compound and its target proteins is governed by a combination of forces, including ionic interactions, hydrogen bonds, and hydrophobic interactions.
Key Interactions with Cyclooxygenase (COX):
Ionic Bonding: The negatively charged carboxylate group of the propanoic acid is crucial for forming a salt bridge with the positively charged guanidinium (B1211019) group of Arg-120. This is a hallmark interaction for many NSAIDs.
Hydrogen Bonding: The carboxylate group can also act as a hydrogen bond acceptor. Furthermore, the fluorine atom, with its high electronegativity, could potentially participate in hydrogen bonding or other electrostatic interactions with polar residues in the binding pocket, such as Tyr-385 and Ser-530.
Hydrophobic Interactions: The phenyl ring and the methyl group contribute to hydrophobic interactions with nonpolar residues lining the active site channel. The fluorine atom can also enhance hydrophobic interactions in its local environment.
Computational modeling and molecular docking studies are valuable tools for predicting and visualizing these interactions. Such studies can help to rationalize the observed binding affinities and guide the design of new analogues with enhanced interaction profiles. For example, the position and nature of substituents on the phenyl ring can be systematically varied to optimize hydrophobic and electronic complementarity with the COX active site.
| Interaction Type | Key Residues Involved (COX) | Role of Ligand Moiety |
| Ionic Bond | Arg-120 | Carboxylate group |
| Hydrogen Bond | Tyr-385, Ser-530 | Carboxylate group, Fluorine atom |
| Hydrophobic Interaction | Val-349, Leu-352, Ile-523 | Phenyl ring, Methyl group |
In Vitro Biological Activity and Pharmacological Pathways of 2 2 Fluoro 4 Methylphenyl Propanoic Acid and Its Analogues
In Vitro Assessment of Anti-inflammatory Activity
In vitro models are fundamental for characterizing the anti-inflammatory profile of pharmacological agents, providing a controlled environment to dissect specific cellular and molecular mechanisms without the complexities of a whole biological system.
Cell-based assays are crucial for understanding how 2-(2-Fluoro-4-methylphenyl)propanoic acid analogues impact inflammatory processes at the cellular level. Various cell types are employed to model different aspects of the inflammatory response.
Macrophage and Monocyte Cell Lines: Murine macrophage cell lines, such as RAW264.7, are widely used to study inflammation. frontiersin.org When stimulated with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). frontiersin.org The efficacy of anti-inflammatory compounds is assessed by their ability to inhibit the production of these mediators. frontiersin.org
Microglial Cells: As the resident immune cells of the central nervous system, microglia play a key role in neuroinflammation. nih.gov Primary cultures of rat microglia can be used to investigate the effects of compounds on microglial activation. nih.gov Studies on flurbiprofen (B1673479) derivatives have used these models to demonstrate the inhibition of microglial activation, a process implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Human Neuroglioma Cells: Human cell lines, such as H4 human neuroglioma cells, are utilized in models relevant to neuroinflammation and Alzheimer's disease. Assays in these cells have demonstrated that certain non-steroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen, can selectively lower the production of amyloid-beta 42 (Aβ42), a peptide central to amyloid plaque formation. nih.gov
These cellular models provide a platform to screen and characterize the anti-inflammatory and neuroprotective potential of phenylpropanoic acid derivatives.
To quantify the effects observed in cellular models, specific biochemical assays are employed to measure the levels of key inflammatory molecules. These assays provide quantitative data on the potency of compounds in modulating inflammatory pathways. athmicbiotech.com
Cytokine Detection Assays: The production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, is a hallmark of inflammation. nih.gov Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used to measure the concentration of these cytokines in the supernatant of cell cultures treated with the test compound. This allows for the determination of the compound's ability to suppress cytokine release from immune cells.
Nitric Oxide (NO) Measurement: Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme contributes to inflammation. The Griess assay is a common colorimetric method used to measure nitrite (B80452), a stable product of NO, in cell culture supernatants. A reduction in nitrite levels indicates inhibition of NO production. frontiersin.org
NF-κB Pathway Assays: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2. longdom.org The ability of compounds to inhibit NF-κB activation is a key indicator of their anti-inflammatory potential. longdom.org Studies on 2-arylpropionic acid derivatives have evaluated their capacity to inhibit NF-κB binding to DNA in human peripheral mononuclear cells. researchgate.net
The primary mechanism of action for most NSAIDs, including 2-arylpropionic acids, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs). nih.govnih.gov
Enzyme-based assays directly measure the inhibitory effect of a compound on the activity of COX-1 and COX-2 isoforms. springernature.com A common method involves using a cell-free homogenate, for example from guinea pig lung, which contains the COX enzymes. nih.gov The assay measures the synthesis of prostaglandins, such as PGE2 and PGF2α, from their precursor, arachidonic acid. nih.gov The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50).
Flurbiprofen, a close analogue of this compound, has been shown to inhibit prostaglandin (B15479496) synthesis in vitro. One study found that it achieved 50% inhibition of PG synthesis from arachidonic acid in a guinea pig lung homogenate at a concentration of 0.64 µM. nih.gov It demonstrated strong inhibition of both PGE2 and PGF2α synthesis. nih.gov The development of fluorometric screening kits has provided a high-throughput method for assessing COX-1 and COX-2 inhibition by detecting the generation of Prostaglandin G2, the initial product of the COX enzyme. nih.gov
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |
|---|---|---|---|---|
| Flurbiprofen | Cell-free enzyme assay (guinea pig lung) | - | - | nih.gov |
| Flurbiprofen Analogue (Compound 2) | Fluorimetric screening kit | >100 | Data Not Specified | nih.gov |
| S(+)-Flurbiprofen | Rat intact cell model (PGE2 inhibition) | IC50 = 2.7 nM | researchgate.net |
Data represents findings from various in vitro assays. Direct comparison of IC50 values should be made with caution due to differences in assay conditions.
Exploration of Other Biological Activities in Vitro
Beyond its effects on inflammatory pathways, in vitro studies have explored other biological activities of this compound analogues and derivatives, including their antioxidant, antimicrobial, and anti-proliferative potentials.
Antioxidant Potential Evaluation
The antioxidant properties of compounds structurally related to this compound have been investigated. For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to act as antioxidants. mdpi.comresearchgate.net One promising candidate from this series, compound 20, exhibited potent antioxidant properties in the DPPH radical scavenging assay. mdpi.com The presence of a 4-hydroxyphenyl moiety is suggested to confer this antioxidant activity, which allows for the modulation of oxidative stress. researchgate.net Another study on para-alkoxy-phenylcarbamic acid esters also investigated their potential to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and scavenge peroxynitrite ions. researchgate.net The results indicated that the position of the alkoxy group influenced the antioxidative efficiency. researchgate.net
Antimicrobial Screening of Derivatives (e.g., Organotin(IV) Derivatives)
Derivatives of arylpropionic acids, particularly organotin(IV) complexes, have shown significant antimicrobial activity. researchgate.net A series of organotin(IV) derivatives of the related compound 2-(2-fluoro-4-biphenyl)propanoic acid were synthesized and found to be highly active against various bacteria and fungi. researchgate.net Similarly, propionic acid and its derivatives have been shown to possess antimicrobial properties against a range of pathogens, including multidrug-resistant strains. researchgate.netnih.gov The antimicrobial action is often dose-dependent and can be associated with intracellular acidification. nih.gov
Organotin(IV) derivatives of dipeptides have also been screened for their in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with many compounds displaying appreciable antibacterial effects. nih.gov Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed they could inhibit the growth of the yeast-like fungi Candida albicans as well as suppress Escherichia coli and Staphylococcus aureus. mdpi.com
Below is a table summarizing the antimicrobial activity of selected propanoic acid derivatives.
| Compound/Derivative Class | Target Microorganism(s) | Observed Activity |
| Organotin(IV) derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid | Various bacteria and fungi | Highly active against tested strains. researchgate.net |
| Propionic acid derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger | Exhibited varying levels of antimicrobial potential. researchgate.net |
| Triphenyltin(IV) derivatives of dipeptides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Appreciable antibacterial activities. nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE group bacteria, drug-resistant Candida species | Structure-dependent antimicrobial activity. mdpi.com |
| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good antimicrobial activity against C. albicans; also suppressed bacterial strains. mdpi.com |
Anti-proliferative Activity in Cell Lines
The anti-proliferative effects of propionic acid and its derivatives have been evaluated in various cancer cell lines. Propionic acid itself has been reported to suppress the viability of cervical cancer (HeLa) cells by inducing apoptosis and autophagy. nih.govmdpi.com Furthermore, novel organotin(IV) carboxylate compounds derived from propanoic acid have demonstrated significant in vitro anti-proliferative activity against a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cells. nih.gov
In many cases, these organotin(IV) compounds showed much greater cytotoxicity than their parent ligands and even surpassed the activity of established chemotherapy agents like cisplatin (B142131). nih.govmdpi.com For example, triphenyltin(IV) compounds exhibited IC50 values in the sub-micromolar range against all tested tumor cell lines. nih.gov Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have also been identified as promising scaffolds for anticancer candidates, showing structure-dependent activity against lung adenocarcinoma (A549) cells. mdpi.commdpi.com
The table below presents findings on the anti-proliferative activity of related compounds.
| Compound/Derivative Class | Cell Line(s) | Key Findings |
| Propionic Acid | HeLa (cervical cancer) | Induces cell death through apoptosis and autophagy. nih.gov |
| Triphenyltin(IV) compounds with propanoic acid derivatives | PC-3 (prostate), HT-29 (colorectal), MCF-7 (breast), HepG2 (hepatocellular) | Outstanding antiproliferative activity with IC50 values from 0.100–0.785 µM. nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (lung cancer) | Select compounds reduced cell viability by 50% and suppressed cell migration. mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (lung), H69 & H69AR (small cell lung cancer) | Showed potent, structure-dependent antiproliferative activity, surpassing cisplatin in some cases. mdpi.com |
In Vitro Metabolic Pathway Investigations
Understanding the metabolic fate of a compound is crucial for its development. In vitro models provide a valuable tool for these investigations.
Studies on Biotransformation and Metabolite Identification in Non-Human Systems
Common metabolic transformations for related compounds include N-dealkylation, hydroxylation at various positions (such as on alkyl linkers or phenyl rings), demethylation, amide hydrolysis, and dihydrodiol formation. diva-portal.orgnih.gov Following these initial Phase I reactions, the metabolites can undergo Phase II conjugation, such as glucuronidation. diva-portal.orgnih.gov For example, in vitro studies with hepatocytes showed that fentanyl analogs were predominantly metabolized via N-dealkylation and monohydroxylation. diva-portal.org Similarly, investigations into the metabolism of 8-2 fluorotelomer alcohol in rat and mouse hepatocytes revealed extensive biotransformation. nih.gov These established pathways for analogous structures suggest that this compound would likely undergo hydroxylation on the aromatic ring or methyl group, followed by conjugation, in non-human in vitro systems.
Enzyme Systems Involved in Metabolic Clearance
The metabolic clearance of profens is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. For fluorinated profens like the closely related flurbiprofen, research has identified a specific CYP isozyme as the principal catalyst for its oxidative metabolism.
Extensive in vitro studies using human liver microsomes and cDNA-expressed enzyme systems have conclusively shown that Cytochrome P450 2C9 (CYP2C9) is the primary enzyme responsible for the metabolism of flurbiprofen. clinpgx.orgnih.govnih.gov The major metabolic pathway is the hydroxylation of the biphenyl (B1667301) ring at the 4'-position to form 4'-hydroxy-flurbiprofen. nih.govnih.gov The involvement of other CYP isoforms, including CYP1A2, CYP2C8, CYP2E1, CYP3A4, CYP1A1, CYP2A6, CYP2B6, CYP2C19, and CYP2D6, has been found to be negligible at physiological concentrations of the drug. nih.gov
The key role of CYP2C9 is further supported by inhibition studies. Sulfaphenazole, a known specific inhibitor of CYP2C9, potently inhibits the 4'-hydroxylation of both enantiomers of flurbiprofen. nih.gov The kinetic parameters for the formation of 4'-hydroxy-flurbiprofen in human liver microsomes have been determined, showing slight stereoselectivity in enzyme affinity for the (S)-enantiomer. nih.gov
Table 1: Kinetic Parameters for the 4'-Hydroxylation of Flurbiprofen Enantiomers in Human Liver Microsomes
| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| (R)-flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |
| (S)-flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |
Data sourced from Tracy et al. (1995). nih.gov
The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability. researchgate.netresearchgate.net Blocking a metabolically labile site with a fluorine atom can slow down metabolism by CYP enzymes, potentially prolonging the drug's half-life. ucd.ie Given that this compound has a methyl group instead of a phenyl ring at the 4-position, its metabolism would likely still be dominated by CYP2C9, targeting the phenyl ring for hydroxylation.
Stereoselective Metabolic Pathways
A significant feature of the metabolism of 2-arylpropionic acids, including this compound, is stereoselectivity. These compounds possess a chiral center at the alpha-carbon of the propionic acid moiety, leading to the existence of (R)- and (S)-enantiomers. It is typically the (S)-enantiomer that exhibits the majority of the desired anti-inflammatory activity through COX inhibition. clinpgx.orgviamedica.pl
A key stereoselective metabolic pathway for this class of drugs is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer in vivo. viamedica.plviamedica.pl This inversion process is a crucial aspect of their pharmacology, as it effectively converts a portion of the inactive enantiomer into the active form.
The mechanism of this inversion involves the stereoselective activation of the (R)-enantiomer to its coenzyme A (CoA) thioester by an acyl-CoA synthetase. nih.gov This (R)-profenoyl-CoA thioester then undergoes epimerization (racemization) to the (S)-profenoyl-CoA thioester, which is subsequently hydrolyzed to release the active (S)-acid. nih.gov The enzyme responsible for the epimerization is believed to be 2-arylpropionyl-CoA epimerase. acs.org
The extent of this chiral inversion varies among different profens. For ibuprofen (B1674241), the inversion is substantial, whereas for flurbiprofen, the metabolic chiral inversion of the (R)-enantiomer to the (S)-form occurs only to a small extent. viamedica.plviamedica.pl One study under anaerobic conditions even observed a unidirectional inversion from the (S) to the (R) form for flurbiprofen. acs.org This limited inversion for flurbiprofen suggests that the enzymatic machinery is highly specific. It is plausible that this compound would also exhibit limited chiral inversion, similar to its flurbiprofen analogue.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Flurbiprofen |
| Ibuprofen |
| 4'-hydroxy-flurbiprofen |
| Sulfaphenazole |
| (R)-flurbiprofen |
| (S)-flurbiprofen |
| (R)-profenoyl-CoA |
Computational and Theoretical Chemistry Studies of 2 2 Fluoro 4 Methylphenyl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy.
Electronic Structure Characterization
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations are commonly used to determine key electronic parameters. For a molecule like 2-(2-Fluoro-4-methylphenyl)propanoic acid, the electronic landscape is primarily defined by the fluorinated phenyl ring and the carboxylic acid group.
Studies on the analogous compound Flurbiprofen (B1673479) using DFT with various functionals (such as B3LYP, X3LYP, and BPBE) and basis sets (like cc-pVDZ) have been performed to understand its electronic nature. researchgate.net These calculations typically optimize the molecule's geometry to its lowest energy state and then determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwmocollege.ac.in The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wmocollege.ac.in A smaller gap suggests that the molecule is more easily excitable and thus more reactive. globalresearchonline.net
For Flurbiprofen, the calculated HOMO-LUMO energy gap was found to be approximately 0.201 eV at the B3LYP level of theory. researchgate.net This small energy gap is indicative of a molecule where charge transfer can readily occur. researchgate.netglobalresearchonline.net Similar calculations for this compound would be expected to yield comparable results, with the electron-donating methyl group and the electron-withdrawing fluorine atom influencing the electron density distribution across the aromatic system.
Table 1: Illustrative Electronic Properties Calculated for an Analogous Compound (Flurbiprofen) using DFT
| Parameter | BPBE/cc-pVDZ | B3LYP/cc-pVDZ | X3LYP/cc-pVDZ |
|---|---|---|---|
| HOMO Energy (eV) | -0.108 | -0.112 | -0.149 |
| LUMO Energy (eV) | 0.087 | 0.089 | 0.095 |
| Energy Gap (Egap) (eV) | 0.195 | 0.201 | 0.244 |
| Dipole Moment (Debye) | 1.83 | 2.05 | 2.01 |
Data sourced from a DFT study on Flurbiprofen. researchgate.net These values are representative of what could be expected for this compound.
Spectroscopic Property Prediction (e.g., Vibrational, NMR, Mass Spectrometry)
Quantum chemical calculations are highly effective in predicting various types of spectra, which can aid in the structural confirmation and analysis of a compound.
Vibrational Spectroscopy: Theoretical vibrational spectra (FTIR and Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For Flurbiprofen, DFT calculations have been used to assign the vibrational frequencies observed in experimental FTIR and Raman spectra. researchgate.netacs.org For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the carboxylic acid is a prominent feature. In crystalline racemic Flurbiprofen, this peak is observed experimentally at 1694 cm⁻¹. acs.org Theoretical calculations can reproduce these frequencies with good accuracy, often with the use of a scaling factor to account for anharmonicity and basis set limitations. science.gov A similar approach for this compound would allow for a detailed assignment of its vibrational modes.
Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in Flurbiprofen
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/cc-pVDZ) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3100 | ~3000 (broad) |
| C=O (Carboxylic Acid) | Stretching | ~1710 | 1694 |
| C-F | Stretching | ~1230 | ~1220 |
| Phenyl Ring | C=C Stretching | ~1600, ~1480 | ~1610, ~1475 |
Frequencies are approximate and based on studies of Flurbiprofen. researchgate.netacs.org Such calculations would be used to confirm the structure of this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. asianpubs.orgacs.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). asianpubs.org For complex organic molecules, these predictions can be invaluable for assigning peaks in experimental spectra and resolving structural ambiguities. nih.gov Computational studies on Flurbiprofen and related molecules have demonstrated the utility of the GIAO method in accurately predicting chemical shifts. acs.orgepstem.net
Mass Spectrometry: Computational methods can also be used to predict the fragmentation pathways of a molecule in a mass spectrometer. By calculating the energies of potential fragment ions, a theoretical mass spectrum can be constructed. nih.gov For this compound, the most likely fragmentation pathways would involve the loss of the carboxylic acid group (a loss of 45 Da) and subsequent cleavages of the propanoic acid side chain. A recent study on novel Flurbiprofen derivatives identified key fragmentation pathways, including the cleavage of the C(O)-C bond, leading to a characteristic resonance-stabilized aromatic cation. nih.gov
Reaction Mechanism Elucidation via Computational Approaches
Theoretical chemistry is instrumental in studying the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products. DFT calculations can determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction kinetics and thermodynamics. researchgate.net For example, a theoretical investigation into the isomerization of Flurbiprofen methyl ester used DFT to elucidate the reaction pathway, identifying a researchgate.nettandfonline.com-hydrogen shift as the key step and calculating the energy barrier for the process. researchgate.net Similar computational studies could be applied to potential synthetic routes for this compound, such as Friedel-Crafts acylation or subsequent alkylation steps, to optimize reaction conditions and understand the underlying mechanisms. nih.govmdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to study the three-dimensional structures of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.
Ligand-Protein Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. biochempress.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given the structural similarity of this compound to nonsteroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, a likely biological target is the cyclooxygenase (COX) enzyme. nih.govnih.gov
Docking studies of Flurbiprofen and its derivatives into the active sites of COX-1 and COX-2 have been extensively performed. dovepress.comscispace.com These studies use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex. biochempress.com For Flurbiprofen, docking studies have shown that it binds within the COX active site, interacting with key residues like Arg120 and Tyr355. scispace.com A hypothetical docking study of this compound into the COX-2 active site would be expected to show similar interactions, with the carboxylic acid group forming a critical hydrogen bond with Arg120.
Table 3: Illustrative Molecular Docking Results for Flurbiprofen against COX Isoforms
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Flurbiprofen | COX-1 | -10.1 | Arg120, Tyr355, Val349 |
| Flurbiprofen | COX-2 | -11.3 | Arg120, Tyr355, Ser530 |
Data are representative values from docking studies of Flurbiprofen and its derivatives. dovepress.com Such studies would be essential to predict the biological activity of this compound.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. tandfonline.com Starting from a docked pose, an MD simulation can be run to assess the stability of the ligand-protein complex and to observe the conformational changes that occur during binding. researchgate.net These simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities.
MD simulations have been used to study the complexes of Flurbiprofen and its derivatives with targets like FAAH and COX enzymes. tandfonline.comresearchgate.netplos.org These simulations, often run for hundreds of nanoseconds, can confirm the stability of the binding mode predicted by docking. nih.gov Analysis of the MD trajectory can reveal the persistence of key interactions, the flexibility of different parts of the protein and ligand, and can be used to calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone. For a complex of this compound with a target protein, MD simulations would be a critical step to validate the docking results and to understand the dynamic nature of the interaction. researchgate.net
Binding Free Energy Calculations
Binding free energy calculations are a cornerstone of computational chemistry, providing a quantitative estimate of the binding affinity between a ligand, such as this compound, and a biological target, typically a protein. These calculations are vital for predicting a compound's potency and ranking potential drug candidates.
One common method is the Linear Interaction Energy (LIE) approach. In LIE, molecular dynamics (MD) simulations are run for the ligand in its protein-bound state and its free state in solution. The average electrostatic and van der Waals interaction energies are then calculated from these simulations. These energy terms are used in a parameterized equation to estimate the binding free energy (ΔG_binding). researchgate.net Analysis of these components reveals the primary forces driving the binding; for instance, non-polar van der Waals interactions are often the main driving force for the binding of inhibitors to their target enzymes. researchgate.net
More rigorous methods, such as alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration), compute the free energy change of transforming a molecule into another or making it disappear from its environment. These "alchemical" transformations are non-physical but allow for the precise calculation of binding free energies. Recent advancements in these protocols focus on optimizing the simulation parameters and the order in which interactions are scaled to improve precision and minimize variance in the final energy values. The accuracy of these calculations is highly dependent on the quality of the force fields used and the extent of sampling achieved during the simulations. nih.gov
Table 1: Representative Data from a Hypothetical Binding Free Energy Calculation This table illustrates the type of data generated from LIE calculations for a compound interacting with a target protein.
| Parameter | Value (kcal/mol) |
| Average van der Waals Interaction Energy (Bound) | -35.2 |
| Average Electrostatic Interaction Energy (Bound) | -12.5 |
| Average van der Waals Interaction Energy (Free) | -2.1 |
| Average Electrostatic Interaction Energy (Free) | -0.5 |
| Calculated Binding Free Energy (ΔG_binding) | -9.8 |
Prediction of Molecular Interactions and Pharmacokinetic Parameters (excluding ADME)
Computational methods are instrumental in predicting how a molecule will interact with biological systems and in assessing key molecular properties that influence its behavior, excluding absorption, distribution, metabolism, and excretion (ADME) parameters.
In Silico Prediction of Target Affinity
Before a compound's mechanism of action is known, computational techniques can be used to predict its potential biological targets. This process, often called in silico target identification or inverse virtual screening, involves screening the small molecule against a large library of 3D protein structures. researchgate.netnih.gov Docking algorithms predict the preferred orientation of the compound in the binding site of each protein and assign a score based on the predicted binding affinity. Targets that consistently receive high scores are identified as potential interaction partners. nih.gov
Chemogenomic models offer another approach by integrating information from both the chemical space (molecular descriptors) and the genomic space (protein descriptors). nih.gov These models are trained on large datasets of known compound-target interactions and can predict the likelihood of an interaction for a new molecule, often classifying them as having strong or weak binding affinity based on predicted Ki values. nih.gov
Table 2: Hypothetical Output from an In Silico Target Affinity Prediction This table shows potential protein targets for a query molecule, ranked by a predictive score.
| Predicted Protein Target | Target Class | Binding Affinity Score | Confidence Level |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -10.5 | High |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | -9.2 | Medium |
| N-myristoyltransferase | Transferase | -8.8 | Medium |
| Carbonic Anhydrase II | Lyase | -7.5 | Low |
Computational Assessment of Molecular Flexibility and Conformational Space
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Computational assessment of molecular flexibility involves exploring the conformational space—the full range of shapes a molecule can adopt through the rotation of its single bonds.
Molecular dynamics (MD) simulations are a powerful tool for this purpose, modeling the atomic movements of the molecule over time to reveal its dynamic behavior and preferred conformations. For a molecule like this compound, key considerations include the rotation around the bond connecting the phenyl ring to the propanoic acid moiety.
The presence of a fluorine atom introduces significant stereoelectronic effects that can influence conformational preferences. nih.govresearchgate.net The strong inductive effect of fluorine can enforce a particular puckering in cyclic systems or bias the torsional angles in acyclic molecules through hyperconjugative interactions, such as the gauche effect. nih.govnih.gov A thorough conformational analysis, often performed by calculating the energy profile of bond rotations, is crucial for understanding which shapes are energetically favorable and thus more likely to be biologically active. nih.gov
Data Mining and Cheminformatics Approaches
Data mining and cheminformatics leverage computational tools to extract, analyze, and model information from large chemical and biological datasets, providing insights that can guide drug discovery efforts.
Analysis of Publicly Available Structural and Bioactivity Data
Large public databases such as PubChem and ChEMBL serve as invaluable resources for chemical and biological information. nih.govmdpi.com Cheminformatics approaches are used to mine these databases for compounds that are structurally similar to this compound.
This analysis can yield a wealth of information, including:
Structural Analogs: Identifying molecules with the same core scaffold but different substituents.
Bioactivity Data: Retrieving experimentally determined activity values (e.g., IC50, Ki) for these analogs against various biological targets.
Structure-Activity Relationships (SAR): Establishing initial relationships between structural modifications and changes in biological activity. For instance, analyzing data on various profens can reveal how different substituents on the phenyl ring affect their potency and selectivity for targets like cyclooxygenase enzymes. nih.gov
Table 3: Sample Data Mined from Public Databases for Propanoic Acid Derivatives This table represents the type of curated data that can be assembled for a series of related compounds.
| Compound ID | Structure | Target | Activity Type | Activity Value (nM) |
| CHEMBL67 | Flurbiprofen | COX-2 | IC50 | 20 |
| CHEMBL15 | Ibuprofen (B1674241) | COX-1 | IC50 | 2400 |
| CHEMBL15 | Ibuprofen | COX-2 | IC50 | 570 |
| CHEMBL521 | Ketoprofen | COX-1 | IC50 | 30 |
Feature Selection for Predictive Modeling
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to build mathematical models that correlate a compound's chemical features with its biological activity. biointerfaceresearch.com A critical step in building a robust QSAR model is feature selection. Given that thousands of molecular descriptors (features) can be calculated for a single molecule, feature selection identifies the subset of descriptors most relevant to predicting the activity, thereby reducing noise and improving the model's generalizability. frontiersin.org
Feature selection strategies are broadly categorized as:
Filter Methods: Features are ranked based on statistical tests (e.g., correlation with the activity), and those above a certain threshold are selected, independent of the modeling algorithm. frontiersin.org
Wrapper Methods: These methods use the predictive performance of a specific machine learning algorithm (e.g., Random Forest, Support Vector Machine) to evaluate and select the best subset of features. nih.govscilit.com
Embedded Methods: The feature selection process is an integral part of the model training process, as seen in algorithms like LASSO regression. frontiersin.org
For a class of molecules like propanoic acid derivatives, selected features might include electronic properties (e.g., partial charges on specific atoms), steric parameters (e.g., molecular volume), and topological indices that describe molecular branching and connectivity. nih.gov
Table 4: Examples of Molecular Descriptors (Features) for Predictive Modeling This table lists potential features that could be selected in a QSAR study to predict the anti-inflammatory activity of profen analogs.
| Descriptor Class | Specific Descriptor Example | Potential Relevance |
| Electronic | Partial charge on carboxylic oxygen | Governs hydrogen bonding and electrostatic interactions in the binding site. |
| Steric/Topological | Molecular Volume | Relates to how well the molecule fits into the target's binding pocket. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's overall lipophilicity, influencing membrane passage and binding to hydrophobic pockets. |
| 2D Connectivity | Kier Shape Index (kappa 2) | Encodes information about molecular shape and flexibility. |
Future Research Directions and Translational Perspectives for 2 2 Fluoro 4 Methylphenyl Propanoic Acid Research
Development of Novel Analogues with Improved Target Specificity
The development of novel analogues of 2-(2-Fluoro-4-methylphenyl)propanoic acid is a critical area of future research, with the primary goal of enhancing target specificity and therapeutic efficacy. Building upon existing knowledge of related compounds, such as 2-fluoroloxoprofen, researchers are exploring synthetic modifications to modulate biological activity. For instance, the synthesis of derivatives of the related compound 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid has shown that structural alterations can lead to improved anti-inflammatory activity. nih.govarxiv.org
Future efforts will likely focus on systematic structure-activity relationship (SAR) studies to identify key pharmacophoric features. By introducing various substituents on the phenyl ring and modifying the propanoic acid side chain, it is possible to fine-tune the compound's interaction with its biological targets. The overarching aim is to design analogues with a superior therapeutic index, potentially leading to the development of more potent and selective therapeutic agents.
Strategies for Multi-Target Drug Design based on the this compound Scaffold
The inherent complexity of many diseases has spurred interest in multi-target drug design, a strategy that aims to modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. nih.govresearchgate.netnih.gov The this compound scaffold presents a valuable starting point for the design of such multi-target ligands. Its structural features can be exploited to incorporate pharmacophores that interact with different biological targets.
One promising approach involves the hybridization of the this compound moiety with other known active fragments to create a single molecule with a dual mode of action. For example, by merging the key pharmacophoric elements of a 2-arylpropionic acid with another inhibitor, it may be possible to generate a hybrid scaffold active on multiple targets. researchgate.net This strategy has been successfully applied to other scaffolds, such as in the design of multi-target inhibitors for FAAH and COX-1/2. researchgate.net Computational modeling and in silico screening will be instrumental in identifying promising hybrid structures and predicting their binding affinities to various targets, thereby guiding synthetic efforts. mdpi.com
Advanced Synthetic Methodologies for Sustainable Production
The translation of a promising compound from the laboratory to clinical use necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. Future research in this area will focus on advanced and sustainable methodologies for the production of this compound and its analogues. Green chemistry principles, such as the use of non-toxic solvents, catalytic reactions, and atom-efficient processes, will be at the forefront of these efforts. nih.govnih.govresearchgate.net
Recent advancements in the synthesis of 2-arylpropanoic acids, the class to which this compound belongs, offer promising avenues for sustainable production. For example, palladium-catalyzed synthesis methods have been developed that offer a flexible and efficient route to this class of compounds. nih.gov Further research into biocatalysis and flow chemistry could also provide greener and more scalable synthetic routes.
Exploration of New Therapeutic Applications Beyond Current Scope (e.g., Radiotracer Development)
The unique properties of the this compound scaffold, particularly the presence of a fluorine atom, open up possibilities for its application in new therapeutic and diagnostic areas. One of the most promising of these is the development of radiotracers for positron emission tomography (PET) imaging. The fluorine-18 (B77423) isotope is a widely used positron emitter in PET, and the incorporation of this isotope into the this compound structure could lead to novel imaging agents.
Research has already demonstrated the potential of fluorinated propionic acid derivatives, such as 2-18F-Fluoropropionic acid (18F-FPA), as PET imaging agents for cancer. mdpi.comnih.gov Studies have shown that 18F-FPA can effectively delineate prostate tumors with high tumor-to-background ratios. mdpi.comnih.gov This suggests that a radiolabeled version of this compound or its analogues could be developed as a PET tracer for various diseases, enabling non-invasive diagnosis, staging, and monitoring of therapeutic response.
Integration of Omics Data in Understanding Compound Action
To fully elucidate the mechanism of action of this compound and its analogues, the integration of "omics" data will be indispensable. Technologies such as transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level understanding of the cellular and physiological responses to the compound.
Transcriptomic studies, for instance, can reveal changes in gene expression profiles in response to treatment, offering insights into the signaling pathways and cellular processes modulated by the compound. Studies on other carboxylic acids have shown that transcriptomic profiling can differentiate the biological activities of structurally similar compounds. nih.govaltex.org Similarly, metabolomic profiling can identify alterations in metabolic pathways, providing a functional readout of the compound's effects. nih.govnih.govmdpi.com By integrating these multi-omics datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of efficacy and response, and uncover novel therapeutic opportunities.
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Fluoro-4-methylphenyl)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using fluorinated aryl precursors. Key steps include:
- Substrate Preparation : Start with 2-fluoro-4-methylbenzene derivatives.
- Propanoic Acid Introduction : Use α-bromopropanoic acid or malonic ester derivatives under nucleophilic substitution conditions.
- Oxidation/Reduction : Employ oxidizing agents (e.g., KMnO₄) for carboxyl group formation or reducing agents (e.g., NaBH₄) for intermediate stabilization .
Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for controlled reactivity), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yield optimization requires monitoring by HPLC or TLC to isolate intermediates .
Advanced: How can enantiomeric purity of this compound be assessed, and what chiral resolution methods are effective?
Methodological Answer:
Enantiomeric separation is critical for pharmacological studies. Techniques include:
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane:isopropanol (95:5) mobile phase. Retention time differences ≥2 min indicate baseline separation .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known chiral propanoic acid derivatives.
- Crystallization with Chiral Resolving Agents : Co-crystallize with (R)-1-phenylethylamine to isolate specific enantiomers .
Validate purity via NMR (e.g., diastereomeric splitting in H-NMR) or polarimetry .
Basic: What spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- H/C-NMR : Identify substituents via chemical shifts:
- FT-IR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm, C=O: 1680–1720 cm) and C–F bonds (1100–1200 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M-H] at m/z 196.0643 (calculated for CHFO) .
Advanced: What mechanistic insights explain its anti-inflammatory activity in preclinical models?
Methodological Answer:
The compound inhibits cyclooxygenase (COX-2) via competitive binding to the arachidonic acid pocket. Key studies include:
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Fluorine’s electronegativity enhances H-bonding with Arg120 and Tyr355 .
- In Vitro Assays : Measure IC values in LPS-induced RAW264.7 macrophages. Compare with ibuprofen (positive control) to assess potency .
- Metabolite Profiling : Identify hydroxylated metabolites (e.g., 4′-OH derivatives) via LC-MS/MS, which may contribute to off-target effects .
Basic: How can researchers quantify this compound in biological matrices, and what validation parameters are essential?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor transition m/z 197 → 153 (quantifier ion) .
- Validation Parameters :
Advanced: How to resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?
Methodological Answer:
Discrepancies may arise from formulation differences (e.g., salt forms) or species-specific metabolism. Strategies:
- Comparative Studies : Administer equimolar doses in parallel (rat vs. mouse) with serial blood sampling. Use non-compartmental analysis (WinNonlin) to calculate AUC and C.
- Enterohepatic Recirculation Checks : Bile duct cannulation in rodents to assess reabsorption .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms (human liver microsomes) to identify metabolic stability issues .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Store at –20°C in amber vials; degradation ≤5% over 6 months. Avoid repeated freeze-thaw cycles.
- pH Sensitivity : Stable at pH 4–8 (aqueous buffers); hydrolyzes rapidly in alkaline conditions (pH >9) via ester cleavage .
- Light Sensitivity : Conduct accelerated degradation under UV light (254 nm) to identify photolytic byproducts (e.g., defluorinated analogs) .
Advanced: What in silico models predict its toxicity, and how do they align with in vivo data?
Methodological Answer:
- QSAR Models : Use ToxTree or OECD QSAR Toolbox to predict hepatotoxicity (structural alerts for carboxylic acids).
- Molecular Dynamics Simulations : Assess binding to hERG channels (cardiotoxicity risk) using CHARMM force fields.
- In Vivo Validation : Compare predicted LD (e.g., 500 mg/kg in rats) with acute toxicity studies (14-day observation for mortality/organ damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
